Product packaging for Rhodanine, 3-veratryl-(Cat. No.:CAS No. 23538-05-8)

Rhodanine, 3-veratryl-

Cat. No.: B14690713
CAS No.: 23538-05-8
M. Wt: 283.4 g/mol
InChI Key: GEAXYSILQKHIOI-UHFFFAOYSA-N
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Description

Contextualization within the Rhodanine (B49660) Chemical Class

Rhodanine itself is a five-membered heterocyclic organic compound featuring a thiazolidine (B150603) core. wikipedia.org Its structure is characterized by a thioether group at position 1, a thioxo group at C-2, a nitrogen atom at position 3, a carbonyl group at position 4, and an active methylene (B1212753) group at C-5. researchgate.net This core structure provides a versatile scaffold for chemical modifications.

"Rhodanine, 3-veratryl-" is distinguished by the presence of a veratryl group (a 3,4-dimethoxybenzyl group) attached to the nitrogen atom at the 3-position of the rhodanine ring. This substitution significantly influences the compound's properties, including its hydrophobicity, which can affect its ability to permeate cell membranes. vulcanchem.com

Overview of General Research Significance of Rhodanine Scaffolds

The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. researchgate.netnih.govingentaconnect.com The ability to easily introduce diverse substituents at various positions of the rhodanine ring allows for the creation of large libraries of compounds for drug discovery. researchgate.netnih.gov

Rhodanine derivatives have been investigated for a plethora of therapeutic applications, including:

Antimicrobial and Antiviral Activity: Many rhodanine derivatives have demonstrated potent activity against various bacterial and viral targets. nih.govtandfonline.com They have shown particular efficacy against Gram-positive bacteria. tandfonline.comnih.govnih.gov Some have also been explored for their potential against viruses like HIV and hepatitis C. tandfonline.comnih.gov

Anticancer Properties: A significant area of research focuses on the anticancer potential of rhodanine-based compounds. researchgate.netnih.gov These derivatives have been shown to induce apoptosis in cancer cells and are being investigated as potential antitumor agents. researchgate.net

Enzyme Inhibition: Rhodanine derivatives are known to inhibit various enzymes, a key mechanism in many disease processes. nih.gov For instance, the approved drug epalrestat, a rhodanine derivative, is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. nih.govnih.gov Other derivatives have been studied as inhibitors of enzymes like carbonic anhydrase and HIV-1 integrase. nih.govmdpi.comnih.gov

Other Therapeutic Areas: The versatility of the rhodanine scaffold has led to its exploration in a wide array of other diseases, including diabetes, Alzheimer's disease, and inflammatory conditions. researchgate.netbenthamdirect.comnih.gov

The ease of synthesis is another factor contributing to the significance of rhodanine scaffolds. Various synthetic methods have been developed, including Knoevenagel condensation and multi-component reactions, which allow for the efficient production of diverse derivatives. rsc.orgthieme-connect.comsharif.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3S2 B14690713 Rhodanine, 3-veratryl- CAS No. 23538-05-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23538-05-8

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3

InChI Key

GEAXYSILQKHIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC

Origin of Product

United States

Synthetic Methodologies for Rhodanine, 3 Veratryl and Analogues

Established Synthetic Pathways for 3-Substituted Rhodanines

The foundational step in the synthesis of compounds like Rhodanine (B49660), 3-veratryl- is the creation of the N-substituted rhodanine ring. This has been achieved through both classical multi-step procedures and more streamlined one-pot reactions.

One-Pot Synthesis Approaches

To improve efficiency, one-pot synthetic strategies have been developed for the preparation of 3-substituted rhodanines. These methods combine all reactants in a single reaction vessel, avoiding the need for intermediate isolation and purification steps. A common one-pot approach involves the reaction of a primary amine, carbon disulfide, and an α,β-unsaturated ester (like ethyl propiolate) or an α-halo ester in a suitable solvent. This approach significantly reduces reaction time and simplifies the workup procedure, making it an attractive alternative to the classical methods for generating the rhodanine core structure.

Synthesis of Specific Rhodanine, 3-Veratryl- Analogues

Once the 3-veratrylrhodanine core is synthesized, further structural diversity is primarily achieved by introducing various substituents, most commonly at the C-5 position of the rhodanine ring.

Derivatization Strategies at C-5 Position

The most prevalent method for functionalizing the 3-substituted rhodanine ring is the Knoevenagel condensation reaction. This reaction takes advantage of the acidic nature of the methylene (B1212753) protons at the C-5 position of the rhodanine scaffold. The 3-veratrylrhodanine is reacted with a wide range of aromatic or heteroaromatic aldehydes in the presence of a basic catalyst. This condensation introduces an arylidene or heteroarylidene moiety at the C-5 position, leading to the formation of 5-substituted-3-veratrylrhodanine derivatives.

Commonly used catalysts for this transformation include sodium acetate (B1210297) in glacial acetic acid, piperidine, or pyrrolidine. The choice of aldehyde is crucial as it dictates the final structure and potential biological activity of the resulting analogue. Researchers have successfully employed a vast array of aldehydes, including substituted benzaldehydes and heterocyclic aldehydes, to generate extensive libraries of these compounds for screening purposes.

Table 1: Examples of C-5 Derivatization of 3-Veratrylrhodanine via Knoevenagel Condensation

Reactant 1 (Rhodanine)Reactant 2 (Aldehyde)Catalyst/SolventResulting Analogue
Rhodanine, 3-veratryl-BenzaldehydeSodium Acetate / Acetic Acid5-Benzylidene-3-veratrylrhodanine
Rhodanine, 3-veratryl-4-ChlorobenzaldehydePiperidine / Ethanol5-(4-Chlorobenzylidene)-3-veratrylrhodanine
Rhodanine, 3-veratryl-2-FuraldehydePyrrolidine / Methanol5-(2-Furylmethylene)-3-veratrylrhodanine
Rhodanine, 3-veratryl-4-HydroxybenzaldehydeSodium Acetate / Acetic Acid5-(4-Hydroxybenzylidene)-3-veratrylrhodanine

Modifications of the Veratryl Moiety

While less common than C-5 derivatization, modifications to the veratryl group (the 3,4-dimethoxybenzyl group) at the N-3 position represent another strategy for creating analogues. This can be achieved by starting the synthesis with a different primary amine. Instead of veratrylamine, other substituted benzylamines can be used in the initial reaction with carbon disulfide and a haloacetic acid derivative. For example, using amines with different substitution patterns on the phenyl ring allows for the exploration of the structure-activity relationship concerning the N-3 substituent. This approach allows for systematic changes to the electronic and steric properties of the moiety at this position.

Incorporation of Other Pharmacophores

To develop hybrid molecules with potentially enhanced or dual biological activities, other pharmacophores can be incorporated into the rhodanine structure. This is often achieved through the Knoevenagel condensation at the C-5 position, using an aldehyde that is itself a known pharmacophore or contains a reactive handle for further conjugation. For instance, an aldehyde-containing heterocyclic ring known for a specific biological activity can be condensed with 3-veratrylrhodanine. This strategy aims to combine the therapeutic properties of both the rhodanine core and the appended pharmacophore into a single molecule, which is a common approach in modern drug discovery.

Analytical Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to map the carbon and hydrogen framework of the title compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of "Rhodanine, 3-veratryl-" is expected to show distinct signals corresponding to the protons of the rhodanine ring and the veratryl substituent. The methylene protons (-CH₂-) on the rhodanine ring typically appear as a singlet. The protons of the benzyl (B1604629) group (-CH₂-Ar) attached to the nitrogen atom will also produce a characteristic singlet. The aromatic protons of the veratryl group will exhibit complex splitting patterns in the aromatic region of the spectrum, while the methoxy (B1213986) group protons (-OCH₃) will be visible as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For rhodanine derivatives, characteristic signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons are observed at the lower field end of the spectrum. The carbons of the veratryl group, including the two methoxy carbons and the aromatic carbons, will have distinct chemical shifts. The methylene carbon of the rhodanine ring and the benzyl methylene carbon will appear in the aliphatic region of the spectrum. Advanced NMR techniques such as DEPT, COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. bmrb.ioipb.pt

The following table summarizes the expected NMR spectral data for "Rhodanine, 3-veratryl-".

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Rhodanine CH₂SingletSignal in aliphatic region
Benzyl CH₂SingletSignal in aliphatic region
Aromatic CHMultipletsSignals in aromatic region
Methoxy OCH₃Two singletsTwo signals around 55-60 ppm
Carbonyl C=O-Signal at low field
Thiocarbonyl C=S-Signal at very low field

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.org The IR spectrum of "Rhodanine, 3-veratryl-" and its analogues is characterized by the absorption bands corresponding to the vibrations of its specific bonds. researchgate.net Key vibrational frequencies include the stretching of the carbonyl group (C=O) and the thiocarbonyl group (C=S) of the rhodanine ring. The presence of the aromatic veratryl group is confirmed by C-H and C=C stretching vibrations. The C-O stretching of the methoxy groups will also be evident.

Below is a table of expected characteristic IR absorption bands for "Rhodanine, 3-veratryl-".

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching~1700-1750
Thiocarbonyl (C=S)Stretching~1100-1300
Aromatic C=CStretching~1450-1600
Aromatic C-HStretching~3000-3100
Aliphatic C-HStretching~2850-3000
C-O (Methoxy)Stretching~1020-1250

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. arcjournals.orgnih.gov For "Rhodanine, 3-veratryl-", high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the veratryl moiety, which further corroborates the proposed structure.

Structure Activity Relationship Sar of Rhodanine, 3 Veratryl and Analogues

Influence of 3-Substitution (e.g., Veratryl Group) on Biological Efficacy

The substituent at the N-3 position of the rhodanine (B49660) ring plays a crucial role in determining the biological activity of the resulting analogues. Research indicates that increasing the mass of the substituent at this position can enhance anticancer activity. For instance, in a series of 3,5-disubstituted rhodanine analogues, a trend was observed where a larger substituent at the N-3 position correlated with improved anticancer properties. mdpi.comnih.gov

Specifically, a comparative study of 3-aryl/alkyl-5-aryl/heterylmethylidenerhodanines revealed that changing the N-3 substituent from a 2-chlorophenyl group to a 3-cyclohexyl or 3-benzyl group led to a decrease in the inhibitory activity against MCF-7 breast cancer cells. mdpi.comnih.gov This suggests that not only the size but also the nature of the N-3 substituent is critical for potent biological effects.

Furthermore, the introduction of an acidic moiety, particularly an acetic acid group, at the N-3 position has been shown to significantly impact the anticancer potential of rhodanine derivatives. mdpi.com For example, 3,5-disubstituted rhodanines with an acetic acid moiety at N-3 displayed markedly better activity compared to their 5-substituted counterparts, highlighting the importance of this functional group for cytotoxicity. mdpi.com

The veratryl group, with its dimethoxy-substituted phenyl ring, introduces specific electronic and steric properties at the N-3 position that can influence interactions with biological targets. The methoxy (B1213986) groups can act as hydrogen bond acceptors, potentially enhancing binding affinity. nih.gov

Table 1: Influence of N-3 Substitution on Anticancer Activity

Compound N-3 Substituent C-5 Substituent Biological Activity Reference
19 2-Chlorophenyl Cinnamoyl 81% inhibition of MCF-7 at 10 µg/mL mdpi.comnih.gov
20 3-Cyclohexyl Cinnamoyl 77% inhibition of MCF-7 at 10 µg/mL mdpi.comnih.gov
21 3-Benzyl Cinnamoyl 71% inhibition of MCF-7 at 10 µg/mL mdpi.comnih.gov

Role of C-5 Substituents in Modulating Activity

The C-5 position of the rhodanine core is another critical site for modification, and the nature of the substituent at this position significantly modulates biological activity. The 5-arylidene moiety is often crucial for the pharmacological effects of rhodanine derivatives, as it influences their affinity for potential targets. researchgate.net

Studies have shown that bulky substituents at the C-5 position can lead to increased antiproliferative activity. For example, a rhodanine derivative with a more bulky C-5 substituent was found to be more effective against certain cancer cell lines compared to its analogue with a smaller substituent. nih.gov However, this is not a universal rule, as another study demonstrated that increasing the mass of an aryl substituent at the C-5 position resulted in a decrease in cytotoxic activity against the MCF-7 cell line. nih.gov

The electronic properties of the C-5 substituent also play a vital role. For instance, the introduction of a benzylidene moiety at the C-5 position was found to favor higher inhibitory potency against PRL-3. nih.gov Furthermore, the presence of a heteryl moiety at the C-5 position was more preferable for good anticancer activity than an aryl substituent in some cases. nih.gov

In the context of antibacterial activity, derivatives of rhodanine-3-propionic acid with benzylidene and cinnamylidene substituents at the C-5 position showed the highest activity against Gram-positive bacteria. nih.gov The presence of a N,N-diethylamine group in the aromatic system at C-5 was also found to be significant for biological activity. nih.gov

Table 2: Impact of C-5 Substituents on Biological Activity

Compound N-3 Substituent C-5 Substituent Biological Activity (IC50) Reference
25 Sorafenib analogue 2-Fluorobenzylidene A549: 0.8 µM, H460: 1.3 µM, HT29: 2.8 µM nih.gov
26 Sorafenib analogue More bulky than 25 A549: 3.1 µM nih.gov
14 Unsubstituted 4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene MCF-7: 7.67 µg/mL nih.gov
15 Unsubstituted Aryl substituent with increased mass compared to 14 MCF-7: 11.7 µg/mL nih.gov

Steric and Electronic Effects of Substituents on Biological Profiles

The introduction of bulky groups can sometimes negatively affect potency. For example, multiple methoxy groups or a dimethylamino group led to a reduction in potency, likely due to increased bulkiness. nih.gov Conversely, in some instances, increasing the substituent mass at the N-3 position improves anticancer activity. mdpi.comnih.gov

Electron-withdrawing groups on the C-5 arylidene moiety have been shown to be beneficial for antibacterial activity. nih.gov In the context of anticancer activity, the electronic effects of substituents on a phenyl group were found to be important for Topo II inhibition potency and cytotoxicity. researchgate.net The presence of a pyridine (B92270) ring in the chemical structure of some rhodanine derivatives showed a more potent effect against lung cancer cells than derivatives bearing a furyl ring, highlighting the influence of the electronic nature of the heterocyclic ring. researchgate.netf1000research.com

Impact of Linker Chemistry and Functional Group Modifications

The chemistry of linkers connecting the rhodanine core to other chemical moieties, as well as modifications of functional groups, significantly influences the SAR. For instance, in a series of rhodanine-3-carboxyalkyl acids, the length of the alkyl linker between the carboxyl group and the nitrogen atom at position 3 had an effect on antibacterial activity. nih.gov

The introduction of a two-carbon linker to create a dimer of a substituted rhodanine incorporated with tyrosine was explored. mdpi.com Similarly, a phenyl group has been used as a linker to connect a rhodanine-benzimidazole moiety to a methylpiperazine group, resulting in a potent Pan-Pim kinases inhibitor. mdpi.com

Functional group modifications are also critical. The presence of a carboxyl group, particularly as part of a rhodanine-3-acetic acid moiety, has been shown to be crucial for cytotoxic effects in some series of compounds. mdpi.com In another study, the replacement of a more acidic carboxymethyl functional group with a low-acidic phenolic group was investigated for its effect on the properties of aldose reductase inhibitors. nih.gov

Consideration of Hydrolysis Products in SAR Investigations (e.g., Enethiols)

A crucial aspect of rhodanine SAR is the consideration of their potential hydrolysis products, such as enethiols. Rhodanine-derived enethiols can undergo further reactions, including dimerization to form 1,3-dithiolanes and mixed disulfides. nih.gov The rates of these reactions and the ratio of the products formed are dependent on the substitution pattern on the aryl group of the rhodanine. nih.gov

For example, enethiols with 2-fluorophenyl, 2,6-difluorophenyl, and 2,6-dichlorophenyl substituents reacted relatively efficiently, while those with 4-hydroxyphenyl and 4-methoxyphenyl (B3050149) groups were less reactive. nih.gov The 2,6-dimethylphenyl substituted enethiol was largely unreacted. nih.gov These findings underscore the importance of considering the stability and reactivity of rhodanine derivatives and their potential hydrolysis products in different environments, as this can significantly impact their biological activity and interpretation of SAR data. The reaction to form these products was found to be particularly efficient in DMSO. nih.gov

Challenges and Nuances in Rhodanine SAR (e.g., Pan-Assay Interference Compounds, Aggregators)

A significant challenge in the study of rhodanine derivatives is their classification as Pan-Assay Interference Compounds (PAINS). researchgate.netlongdom.orgresearchgate.netresearchgate.net PAINS are molecules that appear to be active in many different assays due to non-specific mechanisms rather than specific interactions with a biological target. longdom.orgnih.gov Rhodanine and its derivatives have been identified as a class of compounds that can act as PAINS, potentially through mechanisms like light-induced reactions and covalent modification of proteins. longdom.org

This promiscuous behavior can lead to false-positive results in high-throughput screening campaigns, making the interpretation of SAR data challenging. researchgate.net The unusual SAR profiles often observed with rhodanines, coupled with a lack of selectivity, can make them difficult to optimize as drug candidates. researchgate.net

Furthermore, rhodanine-based compounds can act as aggregators, forming micelles that can non-specifically interact with proteins. researchgate.net While the inclusion of detergents in assays can help mitigate this, it remains a potential confounding factor. acs.org Therefore, careful experimental design and the use of orthogonal assays are crucial to validate the biological activity of rhodanine derivatives and to ensure that the observed SAR is due to specific target engagement rather than assay interference.

Computational Investigations and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Rhodanine, 3-veratryl-", docking studies are crucial for understanding its potential as an enzyme inhibitor.

Ligand-Enzyme Binding Site Analysis

Molecular docking simulations for rhodanine (B49660) derivatives, including "Rhodanine, 3-veratryl-", reveal key interactions within the binding sites of various enzymes. The rhodanine core typically forms significant hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein. For instance, studies on rhodanine derivatives as anticancer agents have shown that the oxygen atoms of the rhodanine group and the sulfur atom are crucial for forming key interactions with binding site residues. nih.gov In many cases, the rhodanine scaffold binds in a pocket between the small and large lobes of the enzyme's active site. researchgate.net

The "3-veratryl-" group, which is a dimethoxybenzyl group, likely extends into a hydrophobic pocket of the enzyme's binding site. The methoxy (B1213986) groups on the veratryl moiety can also act as hydrogen bond acceptors, further stabilizing the ligand-enzyme complex. The specific residues involved in these interactions can vary depending on the target enzyme. For example, in studies of rhodanine derivatives targeting tyrosine kinases, interactions with specific hydrophobic residues in the catalytic active site have been noted. mdpi.com

Prediction of Binding Affinities and Interaction Modes

The binding affinity of "Rhodanine, 3-veratryl-" to its target enzyme can be predicted using scoring functions within molecular docking programs. These functions calculate a score that represents the binding energy of the ligand-protein complex. A lower docking score generally indicates a more stable complex and higher binding affinity.

Below is an interactive table showcasing typical binding affinities and interaction modes for rhodanine derivatives with a target enzyme, based on computational studies.

Rhodanine DerivativeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Rhodanine-1-7.5LEU83, VAL91, LYS30Hydrogen Bond, Hydrophobic
Rhodanine-2-8.2PHE167, ILE62, SER144Hydrogen Bond, Hydrophobic
Rhodanine-3-7.9ALA81, GLU101, TYR82Hydrogen Bond, Hydrophobic

Elucidation of Molecular Mechanisms of Action

Molecular docking studies are instrumental in elucidating the molecular mechanism of action of "Rhodanine, 3-veratryl-". By visualizing the binding pose and interactions of the compound within the active site of an enzyme, researchers can understand how it inhibits the enzyme's function. For many enzymes, rhodanine derivatives act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding.

The binding of "Rhodanine, 3-veratryl-" can induce conformational changes in the enzyme, rendering it inactive. The interactions observed in docking studies can explain the structure-activity relationships seen in a series of compounds. For example, the presence of the veratryl group might be crucial for occupying a specific hydrophobic pocket, leading to enhanced inhibitory activity compared to unsubstituted rhodanine. These computational insights guide the design of more potent and selective inhibitors. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide a deeper understanding of the intrinsic properties of "Rhodanine, 3-veratryl-".

Electronic Structure Characterization

DFT calculations are used to determine the electronic properties of "Rhodanine, 3-veratryl-", such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comacs.org

For rhodanine derivatives, the HOMO is typically localized on the electron-rich rhodanine ring and the sulfur atoms, while the LUMO is distributed over the entire molecule, including the substituent. The energy of these frontier orbitals can be correlated with the molecule's biological activity. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

The following interactive table presents hypothetical DFT-calculated electronic properties for "Rhodanine, 3-veratryl-".

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Gap3.7
Ionization Potential6.5
Electron Affinity2.2

Reactivity Predictions and Mechanistic Insights

DFT calculations can predict the reactivity of "Rhodanine, 3-veratryl-" through various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters help in understanding how the molecule will behave in a chemical reaction. For instance, the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the distribution of the frontier orbitals. mdpi.com

These computational insights can provide a theoretical basis for the observed biological activity of "Rhodanine, 3-veratryl-". For example, the calculated reactivity parameters can be correlated with the compound's ability to form covalent bonds with its target enzyme, if that is part of its mechanism of action. DFT studies, therefore, complement molecular docking by providing a detailed picture of the electronic factors that govern the molecule's interactions. acs.orgnih.gov

Molecular Dynamics Simulations in Lead Optimization

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as a rhodanine derivative, and its biological target. rowan.edu These simulations, which model the movement of atoms and molecules over time, are instrumental in optimizing lead compounds by providing a deeper understanding of the stability and energetics of the ligand-protein complex. rowan.eduresearchgate.net

In studies of rhodanine derivatives as potential enzyme inhibitors, MD simulations have been pivotal. For instance, in the investigation of rhodanine-3-acetic acid derivatives as aldose reductase inhibitors, MD simulations were performed to assess the stability of the ligand-protein complex. researchgate.net One particular derivative, RA-2, was shown to form a stable complex with aldose reductase, as evidenced by analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA). researchgate.net The simulations, often run for nanoseconds, reveal the flexibility and conformational changes of both the ligand and the protein upon binding. researchgate.net

Similarly, MD simulations were employed to validate the docking poses of 5-benzylidene rhodanine-3-acetamide derivatives as inhibitors of aldehyde and aldose reductases. nih.gov These simulations confirmed the stability of the docked complexes, thereby increasing confidence in the predicted binding modes. nih.gov The stability is often quantified by calculating the binding free energy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA). researchgate.net

Table 1: Parameters from Molecular Dynamics Simulations of a Rhodanine Derivative (RA-2) with Aldose Reductase researchgate.net

Simulation Parameter Description Finding
RMSD Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the complex. The complex of the rhodanine derivative with aldose reductase showed stable RMSD values after an initial equilibration period, suggesting a stable binding mode.
RMSF Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. Analysis of RMSF showed specific residues at the active site had reduced fluctuations upon ligand binding, indicating a stabilizing effect.
Radius of Gyration (Rg) Measures the compactness of the protein structure. A stable Rg value throughout the simulation suggested that the protein maintained its overall fold upon ligand binding.
SASA Calculates the surface area of the molecule accessible to the solvent. Changes in SASA upon ligand binding can indicate how the ligand is buried within the protein's active site.
Binding Free Energy (MMPBSA) An estimation of the binding affinity between the ligand and the protein. The calculated binding free energy for the rhodanine derivative indicated a strong and favorable interaction with the target enzyme.

These detailed insights from MD simulations are crucial for the lead optimization phase, allowing medicinal chemists to design more potent and specific inhibitors based on the dynamic behavior of the ligand-target complex.

In Silico Assessment of Pharmacokinetic Properties

Beyond the interaction with their intended target, the therapeutic potential of a compound is heavily dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico tools play a significant role in predicting these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. bepls.com

For various rhodanine derivatives, in silico ADME properties have been evaluated using platforms like SwissADME. bepls.com These studies assess a range of physicochemical properties that are critical for a molecule's ability to be absorbed and distributed in the body. Key parameters include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. bepls.com

A fundamental guideline used in these assessments is Lipinski's Rule of Five, which predicts the druglikeness of a compound based on these physicochemical properties. bepls.com Studies on a series of rhodanine derivatives have shown that many of these compounds exhibit favorable ADME profiles, with molecular weights generally below 500 Da and TPSA values within an acceptable range for good oral bioavailability. bepls.com

Furthermore, computational models can predict potential toxicological issues (Tox) associated with a compound. For instance, the Qikprop module in Schrödinger's software suite has been used to evaluate the ADMET properties of newly identified rhodanine-based hits for prostate cancer, revealing their potential as drug-like molecules within an acceptable range for human use. scirp.org

Table 2: Predicted In Silico ADME Properties for a Series of Rhodanine Derivatives bepls.com

Property Predicted Range/Value Significance in Pharmacokinetics
Molecular Weight ( g/mol ) 279.33 - 310.35 Influences absorption and distribution; values <500 Da are generally preferred for oral drugs.
LogP (o/w) 1.5 - 2.5 A measure of lipophilicity, which affects absorption and membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) < 140 Correlates with passive molecular transport through membranes and bioavailability.
Hydrogen Bond Donors ≤ 5 Affects solubility and membrane permeability.
Hydrogen Bond Acceptors ≤ 10 Influences solubility and binding to targets.
Lipinski's Rule of Five Violations 0 Indicates good predicted drug-likeness and oral bioavailability.

The in silico prediction of pharmacokinetic properties allows for the early identification and prioritization of rhodanine derivatives that are more likely to succeed in later stages of drug development.

Medicinal Chemistry and Drug Discovery Applications

Rhodanine (B49660) Scaffolds as Privileged Heterocycles in Drug Design

Rhodanine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation stems from their capacity to bind to a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.gov The rhodanine core offers multiple points for chemical modification, particularly at the N-3 and C-5 positions, allowing for the creation of large and diverse chemical libraries. nih.gov This structural versatility enables the fine-tuning of physicochemical properties and biological activity.

The rhodanine scaffold has been associated with a plethora of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. nih.govnih.gov For instance, Epalrestat, a rhodanine-3-acetic acid derivative, is a marketed drug in Japan for the treatment of diabetic neuropathy, acting as an aldose reductase inhibitor. nih.govnih.gov The clinical success of such compounds has further fueled interest in the rhodanine scaffold as a promising starting point for the development of novel therapeutic agents. nih.gov

The chemical structure of rhodanine features a thiazolidine (B150603) ring with a thiocarbonyl group, which can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions. This inherent binding capability contributes to its privileged status in drug design.

Hit-to-Lead and Lead Optimization Strategies

The journey from an initial "hit" compound identified in a high-throughput screen to a viable "lead" candidate involves extensive medicinal chemistry efforts. For rhodanine-based compounds, including those with a 3-veratryl substitution, specific strategies are employed to enhance their therapeutic potential.

Rational drug design plays a pivotal role in optimizing rhodanine scaffolds. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the rhodanine core to improve potency and selectivity for a specific biological target. For instance, the introduction of various substituents at the C-5 position of the rhodanine ring is a common strategy to explore interactions with the target protein's binding site.

A study on rhodanine-3-acetamide derivatives highlighted that modifications to the rhodanine core could lead to potent inhibitors of aldose and aldehyde reductase, enzymes implicated in diabetic complications. nih.gov This underscores the potential of rationally designed rhodanine derivatives in developing effective therapeutics.

Computational methods are increasingly utilized in the early stages of drug discovery to identify promising hit compounds. Virtual screening involves the computational docking of large libraries of compounds against a biological target of known three-dimensional structure. This approach can be applied to identify novel rhodanine-based inhibitors.

For instance, in the search for inhibitors of enzymes like phosphatases of regenerating liver (PRL-3), which are implicated in cancer metastasis, computational screening of small molecule libraries has been a key strategy. researchgate.net Rhodanine derivatives have emerged as a promising chemotype for PRL-3 inhibition. researchgate.net Focused libraries of rhodanine derivatives, including those with substitutions like the veratryl group, can be designed and screened virtually to prioritize compounds for synthesis and biological evaluation.

A critical aspect of lead optimization is ensuring that the candidate compound possesses favorable "drug-like" properties, such as good oral bioavailability and metabolic stability. A common pitfall in drug discovery is "molecular obesity," where the molecular weight and lipophilicity of a compound increase excessively in the pursuit of higher potency, often leading to poor pharmacokinetic properties.

For rhodanine derivatives, strategies to improve drug-likeness include the introduction of polar groups to enhance solubility and the optimization of lipophilicity by modifying substituents. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized rhodanine derivatives are often evaluated computationally and experimentally to guide the optimization process. nih.gov For example, studies on rhodanine-3-acetamide derivatives have shown that these compounds can be designed to have a high probability of blood-brain barrier penetration and good absorption. nih.gov

Strategies for Mitigating Pan-Assay Interference (PAINS) and Aggregation Issues

Despite their therapeutic potential, rhodanine-containing compounds have been flagged as potential Pan-Assay Interference Compounds (PAINS). PAINS are compounds that show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. This can lead to false-positive results in high-throughput screening campaigns.

The rhodanine scaffold, particularly 5-benzylidene rhodanines, can act as Michael acceptors, leading to covalent modification of proteins. They can also form aggregates at higher concentrations, which can non-specifically inhibit enzymes.

Several strategies are employed to mitigate these issues:

Assay Diligence: It is crucial to perform rigorous secondary assays to confirm the mechanism of action and rule out non-specific effects. This includes testing for concentration-dependent aggregation and using detergents to disrupt aggregates.

Structural Modifications: Medicinal chemists can modify the rhodanine scaffold to reduce its reactivity. For example, saturation of the exocyclic double bond at the C-5 position can eliminate the Michael acceptor functionality.

Careful Data Interpretation: A critical evaluation of structure-activity relationships is necessary. A steep SAR might indicate a specific binding mode, whereas a flat SAR could be a sign of non-specific activity.

Development of Novel Therapeutic Agents based on the Rhodanine, 3-Veratryl- Scaffold

While specific research on "Rhodanine, 3-veratryl-" is limited in publicly available literature, the potential of this scaffold can be inferred from studies on closely related analogs. For instance, research on 'Rhodanine, 5-ethyl-3-veratryl-' has highlighted its potential as a therapeutic agent. ontosight.ai

The presence of the veratryl group at the N-3 position is significant, as this moiety can influence the compound's interaction with biological targets. ontosight.ai Studies on derivatives of 'Rhodanine, 5-ethyl-3-veratryl-' have explored their potential in various therapeutic areas:

Antimicrobial Properties: Some derivatives have shown activity against certain bacteria and fungi. ontosight.ai

Antiviral Capabilities: There is promise for the inhibition of viral replication. ontosight.ai

Anticancer Effects: Certain derivatives have exhibited cytotoxic activity against cancer cell lines. ontosight.ai

These findings suggest that the "Rhodanine, 3-veratryl-" scaffold is a promising starting point for the development of novel therapeutic agents. Further research, including the synthesis and biological evaluation of a focused library of "Rhodanine, 3-veratryl-" derivatives, is warranted to fully explore its therapeutic potential.

Below is a data table summarizing the potential applications of the closely related 'Rhodanine, 5-ethyl-3-veratryl-' scaffold.

Therapeutic AreaFindingsReference
AntimicrobialActivity against certain bacteria and fungi has been observed. ontosight.ai
AntiviralShows promise in inhibiting viral replication. ontosight.ai
AnticancerSome derivatives exhibit cytotoxic activity against cancer cell lines. ontosight.ai

Advanced Methodological Approaches in Research

In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental in the preliminary screening and characterization of a compound's biological potential. These laboratory-based tests are conducted on microorganisms or cells outside their natural biological context to determine the effects of a substance.

Enzyme inhibition assays are critical for identifying and characterizing compounds that can modulate the activity of specific enzymes, which are often key targets in drug discovery. The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition, which can be quantified by determining the half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce enzyme activity by 50%.

While specific enzyme inhibition data for Rhodanine (B49660), 3-veratryl- is not documented, the rhodanine scaffold is a well-established pharmacophore known to inhibit various enzymes. For instance, studies on other rhodanine derivatives have demonstrated significant inhibitory activity against a range of enzymes. One benzylidene rhodanine derivative was identified as a potent inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3), an enzyme implicated in cancer metastasis, with an IC₅₀ value of 0.9 µM. nih.govresearchgate.netnih.gov Other rhodanine analogs have shown inhibitory action against protein kinases and carbonic anhydrases, with inhibition constants (Kᵢ) often in the nanomolar range. mdpi.comnih.gov

Table 1: Illustrative Enzyme Inhibition Data for Various Rhodanine Derivatives (Note: This data is for related compounds and not Rhodanine, 3-veratryl-)

Derivative Class Target Enzyme Reported Potency (IC₅₀/Kᵢ)
Benzylidene Rhodanine PRL-3 0.9 µM (IC₅₀)
N-substituted Rhodanine Carbonic Anhydrase I (hCA I) 43.55 - 89.44 nM (Kᵢ)
N-substituted Rhodanine Carbonic Anhydrase II (hCA II) 16.97 - 64.57 nM (Kᵢ)
N-substituted Rhodanine Acetylcholinesterase (AChE) 66.35 - 141.92 nM (Kᵢ)

This table presents example data from studies on various rhodanine derivatives to illustrate how enzyme inhibition is reported.

Cell proliferation and viability assays are essential tools in cancer research and toxicology to determine a compound's ability to inhibit cell growth or cause cell death. mdpi.commdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govnih.govrndsystems.com In this assay, metabolically active, viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. nih.govpromega.com The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells. promega.com The results are typically expressed as an IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%. mdpi.com

Numerous rhodanine derivatives have been evaluated using MTT assays against various cancer cell lines. nih.govresearchgate.net For example, certain 5-substituted rhodanines demonstrated high antitumor activity against the human breast carcinoma cell line MCF-7, with IC₅₀ values as low as 7.67 μg/mL. nih.gov Another study on rhodanine-piperazine hybrids reported IC₅₀ values ranging from 37 to 168 µM against the MDA-MB-468 breast cancer cell line. researchgate.net

Table 2: Illustrative Antiproliferative Activity (IC₅₀) of Various Rhodanine Derivatives in Cancer Cell Lines (Note: This data is for related compounds and not Rhodanine, 3-veratryl-)

Derivative Type Cell Line IC₅₀ Value
5-substituted Rhodanine MCF-7 (Breast) 7.67 µg/mL
Rhodanine-piperazine hybrid MDA-MB-468 (Breast) 58 µM
Rhodanine-piperazine hybrid MCF-7 (Breast) 67 µM
Benzimidazole-rhodanine conjugate HL-60 (Leukemia) 0.21 µM

This table provides examples of how cell proliferation data for rhodanine derivatives is typically presented.

To understand the cellular mechanisms underlying a compound's activity, researchers employ advanced imaging techniques like immunofluorescence microscopy and transmission electron microscopy (TEM).

Immunofluorescence microscopy uses fluorescently labeled antibodies to detect specific target molecules, such as proteins within a cell. This allows for the visualization of the subcellular localization of the target and any changes induced by the compound. For example, in the study of microtubule-targeting agents, this technique can reveal disruptions in the cellular microtubule network, such as depolymerization or abnormal bundling.

Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal cellular structure (ultrastructure). It is used to observe fine details of organelles like mitochondria, the endoplasmic reticulum, and the nucleus, revealing morphological changes that may indicate apoptosis, autophagy, or other cellular stress responses induced by the compound.

For a rhodanine derivative known as I20, these methods were used to show that the compound disrupted cancer cell migration and promoted the assembly of protofilaments, suggesting it interacts with the microtubule network. mdpi.com

Given that the cytoskeleton, particularly tubulin, is a common target for anticancer agents, tubulin polymerization assays are frequently used to screen for compounds that interfere with microtubule dynamics. mdpi.com Microtubules are polymers of α- and β-tubulin dimers, and their dynamic assembly and disassembly are crucial for cell division, motility, and shape. mdpi.com

These assays typically monitor the polymerization of purified tubulin into microtubules in vitro. The process can be tracked by measuring the increase in light scattering or fluorescence as microtubules form. nih.govnih.gov Compounds that inhibit polymerization will reduce the rate and extent of this increase, while compounds that stabilize microtubules may enhance it. The results can be used to calculate an IC₅₀ value for polymerization inhibition. Research on compounds structurally related to Rhodanine, 3-veratryl-, such as other dimethoxy-substituted molecules, has shown potent inhibition of tubulin polymerization. nih.govnih.govresearchgate.net

To evaluate the potential of a compound as an antimicrobial agent, susceptibility tests are performed. The broth microdilution assay is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. d-nb.info The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov

The assay is performed in a multi-well plate where a standardized number of bacteria are added to wells containing serial dilutions of the test compound. nih.gov While specific data for Rhodanine, 3-veratryl- is not available, many other rhodanine derivatives have been tested against a panel of pathogenic bacteria and fungi. nih.gov Studies have shown that some rhodanines are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like MRSA, with MIC values in the low micromolar range. nih.govnih.gov

Table 3: Illustrative Antimicrobial Activity (MIC) of Various Rhodanine Derivatives (Note: This data is for related compounds and not Rhodanine, 3-veratryl-)

Derivative Type Microorganism Reported Potency (MIC)
Rhodanine Derivative (Rh 2) MRSA (USA300) 4 µM (MIC₉₀)
Rhodanine Derivative (Rh 2) VRE 8 µM (MIC₉₀)
Rhodanine Derivative (Rh 2) S. epidermidis 4 µM
Rhodanine-3-acetic acid deriv. M. tuberculosis 8-16 µM

This table presents example MIC values from studies on various rhodanine derivatives to illustrate how antimicrobial activity is reported. MIC₉₀ is the concentration required to inhibit 90% of isolates. nih.govnih.gov

Biophysical Characterization of Protein-Ligand Interactions

Understanding how a compound binds to its protein target is crucial for rational drug design and optimization. Biophysical techniques provide detailed insights into the molecular recognition process, thermodynamics, and kinetics of protein-ligand interactions. nih.gov

While experimental biophysical data for Rhodanine, 3-veratryl- is scarce, computational methods are frequently applied to the rhodanine class of molecules. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site. It can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, molecular dynamics (MD) simulations were used to study a rhodanine-indolinone inhibitor of the enzyme AANAT, yielding a time-averaged MM-GBSA docking score of -98 ± 9 kcal/mol for a potent analog. nih.gov

Experimental biophysical methods such as Isothermal Titration Calorimetry (ITC) , Surface Plasmon Resonance (SPR) , and Nuclear Magnetic Resonance (NMR) spectroscopy provide more direct evidence of binding. nih.gov NMR, for instance, can detect ligand binding by monitoring chemical shift perturbations in the protein's spectrum upon addition of the compound, allowing for the mapping of the binding site at atomic resolution. nih.gov These advanced techniques are essential for validating computational predictions and fully characterizing the molecular basis of a compound's biological activity.

Electrochemical Characterization in Analytical Chemistry

The electrochemical properties of rhodanine derivatives, including 3-veratryl-rhodanine, are of significant interest in the field of analytical chemistry. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) are employed to study the redox behavior of these compounds. researchgate.net Such studies are typically performed using a three-electrode system, which consists of a working electrode (often a glassy carbon electrode), a reference electrode, and a counter electrode, in a suitable solvent containing a supporting electrolyte. mdpi.com

The electrochemical characterization provides valuable information about the oxidation and reduction potentials of the rhodanine derivative. mdpi.com This information is crucial for the development of electrochemical sensors. Rhodanine-based sensors have shown promise for the detection of various analytes, particularly heavy metal ions. mdpi.com The principle behind this application is that the binding of a metal ion to the rhodanine moiety alters its electrochemical properties, leading to a measurable change in the voltammetric signal.

The modification of electrode surfaces with rhodanine derivatives can enhance the sensitivity and selectivity of these sensors. mdpi.com By immobilizing the rhodanine compound onto the electrode surface, a chemically modified electrode (CME) is created. mdpi.com These CMEs can then be used for the quantitative analysis of target analytes in a sample. The performance of such sensors is evaluated based on parameters like the limit of detection (LOD), limit of quantification (LOQ), and the linear dynamic range.

Table 2: Representative Electrochemical Data for a Rhodanine Derivative

ParameterMethodDescriptionTypical Value
Oxidation Potential (Epa) DPVThe potential at which the compound is oxidized.+0.8 V
Reduction Potential (Epc) DPVThe potential at which the compound is reduced.-0.6 V
Working Electrode CV, DPV, LSVThe electrode at which the electrochemical reaction of interest occurs.Glassy Carbon
Supporting Electrolyte CV, DPV, LSVA salt added to the solution to increase conductivity and minimize the iR drop.0.1 M TBAP in CH3CN
Limit of Detection (LOD) VoltammetryThe lowest concentration of an analyte that can be reliably detected.10⁻⁷ M

Note: The data in this table are representative and based on studies of rhodanine derivatives; they are not specific to 3-veratryl-rhodanine. mdpi.commdpi.com

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 3-veratryl-rhodanine?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time and catalyst loading. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Characterize batches with DSC and XRD to ensure crystallinity consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.